molecular formula C11H16O2S B12471465 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol CAS No. 24920-59-0

4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol

Katalognummer: B12471465
CAS-Nummer: 24920-59-0
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: JCDLODPNZVUCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a methoxyphenyl group attached to a butanol chain via a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol typically involves the reaction of 4-methoxyphenylthiol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the leaving group (chloride), resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-methoxyphenylthiol, 4-chlorobutan-1-ol

    Solvent: Typically an aprotic solvent such as dimethylformamide (DMF)

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, conversion to an ester using acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Acyl chlorides, bases like NaOH or K2CO3

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, alcohol derivatives

    Substitution: Esters, ethers

Wissenschaftliche Forschungsanwendungen

4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol is unique due to the presence of both a methoxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

24920-59-0

Molekularformel

C11H16O2S

Molekulargewicht

212.31 g/mol

IUPAC-Name

4-(4-methoxyphenyl)sulfanylbutan-1-ol

InChI

InChI=1S/C11H16O2S/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3

InChI-Schlüssel

JCDLODPNZVUCLH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)SCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.